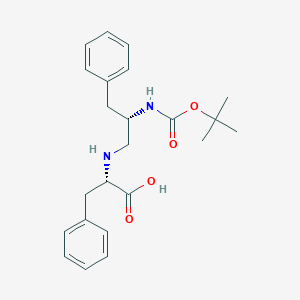
Boc-Phe-(R)-Phe-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Boc-Phe-®-Phe-OH” is a compound that belongs to the class of organic compounds known as phenylmethylamines . These are compounds containing a phenylmethtylamine moiety, which consists of a phenyl group substituted by a methanamine .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .
Molecular Structure Analysis
The molecular structure of “Boc-Phe-®-Phe-OH” is influenced by the presence of the Boc group. The presence of just an extra methylene (–CH2–) group in the side chain of one of the amino acids can result in significant changes in their molecular arrangement and supramolecular structure .
Chemical Reactions Analysis
The conformational preferences of peptides are strongly determined by hydrogen bonding interactions . Intermolecular solute–solvent interactions compete with intramolecular interactions, which typically stabilize the secondary structure of the peptide .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Boc-Phe-®-Phe-OH” are influenced by its molecular structure. The presence of just an extra methylene (–CH2–) group in the side chain of one of the amino acids can result in significant changes in their molecular arrangement and supramolecular structure .
科学的研究の応用
Energy Harvesting
Boc-Phe-®-Phe-OH can be incorporated into microfibers composed of biocompatible polymers . These microfibers have been found to exhibit pronounced pyroelectric and piezoelectric responses . This makes them highly efficient piezoelectric energy harvesters, with promising applications in portable and wearable devices .
Dielectric Properties
The dielectric properties of these microfibers were characterized through impedance spectroscopy . The investigation revealed a noteworthy rise in the dielectric constant and AC electric conductivity with increasing temperature, attributable to augmented charge mobility within the material .
Material Science
The morphology, size, and shape of both Boc–Phe–Ile structures and the electrospun fibers, with embedded Boc–Phe–Ile dipeptide, were evaluated using Scanning Electron Microscopy (SEM) . This helps in understanding the material properties of these structures.
Nanotechnology
Boc-Phe-®-Phe-OH can be used in the production of hybrid bionanomaterials . These materials are produced through electrospinning, incorporating the dipeptide into nanofibers of biocompatible polymers . These nanofibers exhibit semiconducting dielectric behavior with bandgap energies of 4–5 eV .
Piezoelectric Applications
The fibers demonstrate pyroelectric and piezoelectric responses, with Boc-Phe-Leu@PLLA nanofibers having the highest piezoelectric coefficient of 85 pC/N . These findings highlight the influence of dipeptide nanostructures on dielectric, pyroelectric, and piezoelectric properties .
将来の方向性
Future research could focus on the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of "Boc-Phe-®-Phe-OH". The phase transition behavior of similar compounds can be regulated by varying the Phe/PAMAM ratios .
作用機序
Target of Action
Boc-Phe-®-Phe-OH, a derivative of the Boc-protected amino acid family, primarily targets formyl peptide receptors (FPRs) . FPRs are G protein-coupled receptors implicated in the regulation of innate immune responses, inflammation, tissue repair, and angiogenesis .
Mode of Action
Boc-Phe-®-Phe-OH interacts with its targets, the FPRs, and inhibits their activity . It acts as an antagonist, blocking the receptors and preventing their normal function . This compound may also exert a direct inhibitory effect on the angiogenic activity of vascular endothelial growth factor-A (VEGF-A) .
Biochemical Pathways
The compound’s interaction with FPRs affects several biochemical pathways. It inhibits the angiogenic activity of heparin-binding VEGF-A 165, preventing the binding of VEGF-A 165 to tyrosine kinase receptor VEGFR2, its phosphorylation, and downstream signaling . Additionally, it inhibits the interaction of a variety of heparin-binding angiogenic growth factors with heparin, including fibroblast growth factor 2 (FGF2) .
Pharmacokinetics
The boc group is known for its stability towards most nucleophiles and bases This suggests that Boc-Phe-®-Phe-OH could have good bioavailability and stability in the body
Result of Action
The inhibition of FPRs and angiogenic growth factors by Boc-Phe-®-Phe-OH leads to a suppression of the angiogenic potential of cells . This means it can potentially reduce the formation of new blood vessels, which is a key process in wound healing, tissue regeneration, and the growth of tumors .
Action Environment
The action of Boc-Phe-®-Phe-OH can be influenced by various environmental factors. For instance, the presence of other molecules that can bind to the same receptors or growth factors can affect its efficacy . The pH and temperature of the environment could also potentially affect the stability and activity of the compound
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4/c1-23(2,3)29-22(28)25-19(14-17-10-6-4-7-11-17)16-24-20(21(26)27)15-18-12-8-5-9-13-18/h4-13,19-20,24H,14-16H2,1-3H3,(H,25,28)(H,26,27)/t19-,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSUKFSKSHVDST-PMACEKPBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CNC(CC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CN[C@@H](CC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Phe-(R)-Phe-OH | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-[(Tert-butoxycarbonyl)amino]hexanoic acid](/img/structure/B558030.png)
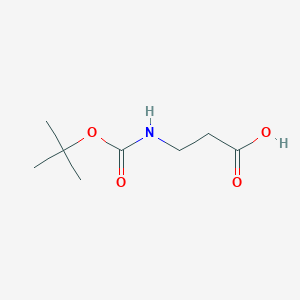
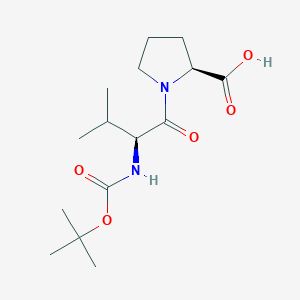
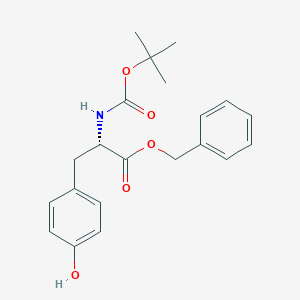
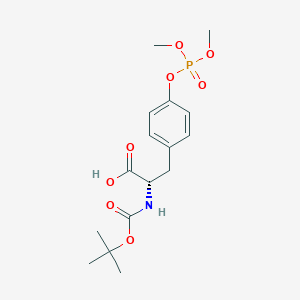
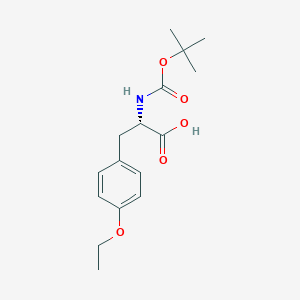
![[(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester](/img/structure/B558043.png)

